(4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone
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Overview
Description
(4-Chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone is an organic compound with the molecular formula C({15})H({12})ClNOS. This compound features a benzothiazine ring fused with a chlorophenyl group, making it a member of the benzothiazine family. Benzothiazines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone typically involves the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as a ketone or aldehyde, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the benzothiazine intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the benzothiazine ring to a dihydrobenzothiazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrobenzothiazines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(4-Chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)amine: Contains an amine group instead of a ketone.
(4-Chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone: Similar structure with an ethyl group instead of a methylene group.
Uniqueness
(4-Chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone is unique due to its specific combination of a chlorophenyl group and a benzothiazine ring with a ketone functionality. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
(4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone is a compound belonging to the benzothiazine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by various studies and findings.
- Molecular Formula : C15H12ClNOS
- Melting Point : 101-103 °C
- Boiling Point : Approximately 452.7 °C (predicted) .
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzothiazine derivatives. In particular, this compound has demonstrated significant activity against various bacterial strains.
Microbial Strain | Activity |
---|---|
Staphylococcus aureus | Moderate to strong |
Escherichia coli | Moderate |
Candida albicans | Effective |
In one study, derivatives of 4H-benzothiazines showed IC50 values ranging from 51 to 6.6 nM against resistant strains of Plasmodium, indicating potential in treating malaria .
2. Anticancer Activity
Research indicates that benzothiazine derivatives exhibit promising anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : It is believed that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
A study found that certain benzothiazine derivatives had significant cytotoxic effects on human cancer cell lines with IC50 values below 10 µM .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Research has shown that these compounds can reduce inflammatory markers in various models.
Inflammatory Marker | Effect |
---|---|
TNF-alpha | Decreased |
IL-6 | Decreased |
In animal models, the compound demonstrated a reduction in paw edema and inflammatory cytokines when administered .
4. Other Biological Activities
Additional pharmacological activities associated with this compound include:
- Antimalarial Activity : Effective against drug-resistant strains with promising IC50 values.
- Antidiabetic Activity : Some derivatives show potential in lowering blood glucose levels in diabetic models.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several benzothiazine derivatives and evaluated their biological activities using both in vitro assays and animal models. The results indicated that modifications to the benzothiazine core significantly influenced their pharmacological profiles .
- Structure-Activity Relationship (SAR) : Research on SAR revealed that substituents on the benzothiazine ring could enhance antimicrobial and anticancer activities. For instance, the presence of electron-withdrawing groups like chlorine improved efficacy against certain pathogens .
- Docking Studies : Molecular docking studies have suggested that this compound interacts effectively with target proteins involved in cancer and inflammation pathways .
Properties
IUPAC Name |
(4-chlorophenyl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c16-12-7-5-11(6-8-12)15(18)17-9-10-19-14-4-2-1-3-13(14)17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNDCVTUGCKDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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